p-Tolyl p-toluenethiosulfonate
Overview
Description
p-Tolyl p-toluenethiosulfonate: is an organic compound with the molecular formula C14H14O2S2 and a molecular weight of 278.39 g/mol . It appears as a white crystalline solid and is soluble in organic solvents such as methanol, chloroform, and ethanol . This compound is commonly used as a reagent in organic synthesis, particularly in the synthesis of sulfur heterocyclic compounds and biologically active compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of 4-methylphenylsodium sulfate with thionyl chloride: This reaction produces S-(4-methylphenyl) sulfurous ester.
Reaction of the obtained thionyl ester with thionine: This step yields the final product, p-Tolyl p-toluenethiosulfonate.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
- Oxidation: p-Tolyl p-toluenethiosulfonate can undergo oxidation reactions to form sulfoxides and sulfones .
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: This compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Typical nucleophiles include amines, alcohols, and thiols.
Major Products Formed:
- Various substituted products from nucleophilic substitution .
Sulfoxides and sulfones: from oxidation.
Thiols: from reduction.
Scientific Research Applications
Chemistry: : p-Tolyl p-toluenethiosulfonate is used as a reagent in the synthesis of sulfur heterocyclic compounds, which are important intermediates in organic synthesis .
Biology and Medicine:
Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which p-Tolyl p-toluenethiosulfonate exerts its effects involves the formation of sulfonate esters, which can act as electrophiles in various chemical reactions . These esters can react with nucleophiles to form new chemical bonds, making this compound a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
p-Toluenesulfonic acid: An organic compound with the formula CH3C6H4SO3H, used as a strong acid catalyst in organic synthesis.
Potassium p-toluenethiosulfonate: A salt form of p-Tolyl p-toluenethiosulfonate, used in similar applications.
S-Phenyl p-toluenethiosulfonate: Another thiosulfonate compound with similar reactivity.
Uniqueness
Properties
IUPAC Name |
1-methyl-4-(4-methylphenyl)sulfonylsulfanylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2S2/c1-11-3-7-13(8-4-11)17-18(15,16)14-9-5-12(2)6-10-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAROCRPZOYKGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SS(=O)(=O)C2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90951951 | |
Record name | S-(4-Methylphenyl) 4-methylbenzene-1-sulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2943-42-2 | |
Record name | S-(4-Methylphenyl) 4-methylbenzenesulfonothioate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002943422 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Tolyl p-toluenethiosulfonate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86030 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | S-(4-Methylphenyl) 4-methylbenzene-1-sulfonothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90951951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of p-Tolyl p-toluenethiosulfonate formation in reactions involving p-toluenesulfonyl iodide and diarylcadmium compounds?
A: The presence of this compound as a byproduct in these reactions is significant because it provides insights into the reaction mechanism. [, ] Specifically, its formation suggests a pathway involving aryl and p-toluenesulfonyl radicals. This understanding is crucial for optimizing desired product yields and exploring alternative synthetic routes.
Q2: How does the reactivity of p-toluenesulfonyl iodide differ from its fluoride and chloride counterparts in reactions with diarylcadmium compounds?
A: Research indicates that p-toluenesulfonyl iodide exhibits distinct reactivity compared to its fluoride and chloride counterparts when reacting with diarylcadmium compounds. [] While the specific products formed with the fluoride and chloride analogs are not outlined in the provided abstracts, the formation of this compound, p-toluenesulfonic acid, iodoarenes, diaryls, and hydrocarbons when using p-toluenesulfonyl iodide points to a unique reaction pathway. This difference highlights the impact of the halogen substituent on the reactivity of arylsulfonyl halides and underscores the importance of careful reagent selection in organic synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.